molecular formula C15H21N3O2 B12937929 5-methoxy-6-(2-(piperazin-1-yl)ethoxy)-1H-indole

5-methoxy-6-(2-(piperazin-1-yl)ethoxy)-1H-indole

Cat. No.: B12937929
M. Wt: 275.35 g/mol
InChI Key: MUJXOBZBXJIFRN-UHFFFAOYSA-N
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Description

5-methoxy-6-(2-(piperazin-1-yl)ethoxy)-1H-indole is a synthetic compound that belongs to the indole class of organic compounds Indoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-6-(2-(piperazin-1-yl)ethoxy)-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core structure.

    Methoxylation: Introduction of the methoxy group at the 5-position of the indole ring.

    Ethoxylation: Attachment of the ethoxy group at the 6-position.

    Piperazine Introduction: Finally, the piperazine moiety is introduced at the ethoxy group.

The reaction conditions often involve the use of solvents like chloroform or dichloromethane, and catalysts such as potassium carbonate. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-6-(2-(piperazin-1-yl)ethoxy)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various reduced indole derivatives.

Scientific Research Applications

5-methoxy-6-(2-(piperazin-1-yl)ethoxy)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as neuroprotection and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-6-(2-(piperazin-1-yl)ethoxy)-1H-indole involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-2-(piperazin-1-yl)indole
  • 6-methoxy-2-(piperazin-1-yl)indole
  • 5-ethoxy-2-(piperazin-1-yl)indole

Uniqueness

5-methoxy-6-(2-(piperazin-1-yl)ethoxy)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

5-methoxy-6-(2-piperazin-1-ylethoxy)-1H-indole

InChI

InChI=1S/C15H21N3O2/c1-19-14-10-12-2-3-17-13(12)11-15(14)20-9-8-18-6-4-16-5-7-18/h2-3,10-11,16-17H,4-9H2,1H3

InChI Key

MUJXOBZBXJIFRN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)OCCN3CCNCC3

Origin of Product

United States

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